1-Iodo-4-nitro-3-(trifluoromethoxy)benzene

Description

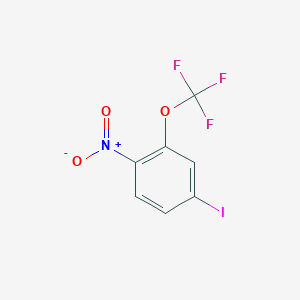

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3INO3 It is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name |

4-iodo-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIUPRZAOYFFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nitration of 1-iodo-3-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) or halides in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of derivatives with different substituents replacing the iodine atom.

Reduction: Conversion of the nitro group to an amino group.

Oxidation: Formation of oxidized derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Industry

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene serves as a valuable intermediate in the synthesis of various pharmaceuticals. The trifluoromethoxy group enhances the bioactivity and selectivity of drug candidates. For example, it has been used in the development of new anti-inflammatory agents and antibiotics due to its ability to modulate biological pathways effectively .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly insecticides and herbicides. Its fluorinated structure contributes to improved efficacy and stability in agricultural applications. Notable examples include its role in synthesizing compounds that act as insect growth regulators .

Dyes and Pigments

In the dye industry, this compound is used as a precursor for synthesizing various dyes and pigments. The incorporation of trifluoromethoxy groups into dye structures can lead to enhanced color properties and stability .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study published in a peer-reviewed journal, researchers synthesized a series of bioactive compounds using this compound as a key building block. The study demonstrated that the introduction of trifluoromethoxy groups significantly improved the pharmacological profiles of these compounds .

Case Study 2: Development of Insecticides

Another research article focused on utilizing this compound to develop novel insecticides with reduced toxicity to non-target organisms. The study highlighted how modifying existing insecticide structures with trifluoromethoxy groups led to compounds that were more effective against pests while being safer for beneficial insects .

Mechanism of Action

The mechanism of action of 1-iodo-4-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups, which can affect the electron density on the benzene ring and the iodine atom . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways .

Comparison with Similar Compounds

1-Iodo-4-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

1-Iodo-3-(trifluoromethoxy)benzene: Lacks the nitro group, leading to variations in its chemical behavior and applications.

4-Iodo-2-nitro-1-(trifluoromethoxy)benzene: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of iodine, nitro, and trifluoromethoxy groups, which impart distinct electronic and steric effects.

Biological Activity

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and a trifluoromethoxy group. The unique combination of these substituents influences its chemical reactivity and biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C7H3F3N2O3 |

| IUPAC Name | This compound |

| Molecular Weight | 273.10 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the trifluoromethoxy group enhances lipophilicity, potentially aiding membrane permeability. This structural configuration allows the compound to interact with cellular targets effectively.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tb). The mechanism often involves the generation of reactive nitrogen species that damage bacterial DNA and proteins .

Anticancer Potential

Recent investigations into related compounds have suggested potential anticancer activity. For example, derivatives featuring similar structural motifs have demonstrated cytotoxic effects on cancer cell lines, such as FaDu hypopharyngeal tumor cells, through mechanisms involving apoptosis induction . The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards cellular targets involved in cancer progression.

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of this compound analogs against M. tb. Results indicated that certain derivatives exhibited promising activity in both replicating and non-replicating bacterial cultures. The structure-activity relationship (SAR) analysis revealed that modifications to the aromatic ring could significantly influence potency .

- Cytotoxicity in Cancer Models : In a comparative study, compounds structurally similar to this compound were tested against various cancer cell lines. Results showed enhanced cytotoxicity relative to standard chemotherapeutics, suggesting a potential role in cancer therapy development .

Safety Profile

While exploring its biological applications, it is essential to consider the safety profile of this compound. Similar compounds have been reported to cause irritation upon contact with skin and eyes, necessitating careful handling in laboratory settings .

Q & A

Basic Question

- Methodological Answer :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eyewash stations must be accessible .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, add a face shield and NIOSH-approved respirator .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Emergency Protocols : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .

How can researchers characterize the purity and structural integrity of this compound?

Basic Question

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.

- Spectroscopy :

- <sup>1</sup>H/</sup><sup>19</sup>F NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm) and trifluoromethoxy groups (δ -58 to -60 ppm for <sup>19</sup>F) .

- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~343 for [M]<sup>+</sup>) and fragmentation patterns .

| Characterization Method | Key Parameters | Reference Data |

|---|---|---|

| HPLC Retention Time | 12.3 min (C18) | N/A |

| <sup>1</sup>H NMR | δ 7.8 (d, 1H) | |

| Melting Point | 82°C |

What methodologies are effective for introducing the iodo substituent into nitro- and trifluoromethoxy-substituted benzene rings?

Advanced Research Question

- Methodological Answer :

- Direct Electrophilic Iodination : Use I2/HIO3 in concentrated H2SO4 at 60°C. Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 8:2) .

- Metal-Mediated Halogen Exchange : Employ CuI (10 mol%) in DMF at 120°C with KI as the iodine source. Yields improve with electron-withdrawing nitro groups directing substitution .

- Controlled Nitration : Pre-functionalize the ring with nitro groups using HNO3/H2SO4 at 0°C before iodination to avoid over-nitration .

Q. Key Challenges :

- Competing side reactions (e.g., deiodination under acidic conditions).

- Steric hindrance from the trifluoromethoxy group requires elevated temperatures (>100°C) .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound?

Advanced Research Question

- Methodological Answer :

- Ab Initio Calculations : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare computed values (e.g., δ 7.6–7.9 ppm for aromatic protons) with experimental data .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to assign ambiguous peaks in crowded spectra (e.g., overlapping trifluoromethoxy and nitro signals) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the trifluoromethoxy group) by acquiring spectra at 25°C and -40°C .

Q. Example Data Contradiction :

- Reported <sup>19</sup>F NMR shifts for trifluoromethoxy groups range from δ -58 to -60 ppm due to solvent polarity effects. Use DMSO-d6 as a standardized solvent .

What synthetic routes are available for preparing derivatives of this compound?

Advanced Research Question

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 (5 mol%) and Na2CO3 in THF/H2O (3:1) at 80°C. Yields: 70–85% .

- Nucleophilic Aromatic Substitution : Replace iodine with amines (e.g., piperidine) in DMF at 100°C. Requires electron-deficient aryl iodide for reactivity .

- Reduction of Nitro Group : Use H2/Pd-C in ethanol to convert nitro to amine, enabling further functionalization (e.g., amide coupling) .

Q. Table: Derivative Synthesis Conditions

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, THF/H2O | 85% | |

| Nitro Reduction | H2 (1 atm), Pd-C, EtOH | 90% |

How does the trifluoromethoxy group influence the electronic properties and reactivity of this compound?

Advanced Research Question

- Methodological Answer :

- Electron-Withdrawing Effect : The -OCF3 group decreases electron density at the aromatic ring (Hammett σp = +0.35), directing electrophilic substitution to the para position relative to iodine .

- Steric Effects : The trifluoromethoxy group’s bulkiness slows meta-substitution reactions, favoring ortho/para pathways in nitration .

- Spectroscopic Impact : The -OCF3 group causes deshielding in <sup>19</sup>F NMR, with shifts sensitive to solvent polarity (Δδ ~1.5 ppm in DMSO vs. CDCl3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.